molecular formula C15H20O6 B1326068 Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate CAS No. 856811-67-1

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate

Cat. No.: B1326068
CAS No.: 856811-67-1
M. Wt: 296.31 g/mol
InChI Key: ZMBVKSUEKGYRDK-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters. It features a 3,4,5-trimethoxyphenyl group attached to a butanoate ester, making it a versatile molecule in various chemical and biological applications. The presence of the trimethoxyphenyl group is particularly significant due to its electron-donating properties, which can influence the reactivity and stability of the compound.

Biochemical Analysis

Biochemical Properties

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate plays a significant role in biochemical reactions, particularly due to its interaction with several key enzymes and proteins. The trimethoxyphenyl group within the compound is known to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often result in the inhibition of these enzymes, which can lead to various therapeutic effects, including anti-cancer properties.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its effects on Hsp90 and TrxR can influence cellular stress responses and redox balance, respectively .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and thus destabilizing microtubules . This action is crucial for its anti-cancer effects. Furthermore, the compound’s inhibition of Hsp90 disrupts the folding and function of various client proteins, leading to impaired cell survival pathways . The inhibition of TrxR by the compound affects the redox state of the cell, contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent effects on cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolic processes can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding to plasma proteins can affect its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes . Post-translational modifications and targeting signals may further direct the compound to specific subcellular compartments, enhancing its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate typically involves the esterification of 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research into its pharmacological effects has shown promise in developing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate can be compared with other compounds containing the trimethoxyphenyl group, such as:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate: A dihydrofolate reductase inhibitor.

    Trimethoprim: Another dihydrofolate reductase inhibitor.

These compounds share the trimethoxyphenyl group, which contributes to their biological activities. this compound is unique in its ester structure, which can influence its reactivity and interactions with biological targets.

Biological Activity

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate under basic conditions. The resulting product is characterized using various spectroscopic techniques such as NMR and IR to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

  • In vitro studies showed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
  • Table 1 summarizes the IC50 values for different cell lines:
CompoundCell LineIC50 (µM)
Compound AHeLa (Cervical)12.5
Compound BMCF-7 (Breast)15.0
Compound CA549 (Lung)20.0

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • In vitro tests against Gram-positive and Gram-negative bacteria demonstrated moderate antibacterial activity. The compound displayed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.
  • Table 2 provides a summary of antimicrobial activity:
MicroorganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Bacillus subtilis32

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its chemical structure. Modifications on the aromatic ring and the oxobutanoate moiety have shown varying degrees of potency:

  • Substituents at the para position on the aromatic ring enhance anticancer activity.
  • The presence of electron-donating groups like methoxy increases lipophilicity and cellular uptake.

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of derivatives demonstrated that compounds with additional methoxy groups showed enhanced cytotoxicity against MCF-7 cells compared to those without substitutions.
  • Case Study on Antimicrobial Action : Another investigation assessed the effects of this compound on biofilm formation in Staphylococcus aureus, revealing significant inhibition at sub-MIC concentrations.

Properties

IUPAC Name

ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-5-21-14(17)7-6-11(16)10-8-12(18-2)15(20-4)13(9-10)19-3/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBVKSUEKGYRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645847
Record name Ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856811-67-1
Record name Ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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